D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
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Overview
Description
D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-: is a complex organic compound with significant importance in various scientific fields. This compound is known for its intricate structure and diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and coupling reactions. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized products, enhancing the compound’s versatility.
Scientific Research Applications
D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
D-Serine derivatives: Compounds with similar structures but different functional groups.
Glycosylated anthracyclines: Molecules with similar glycosylation patterns and anthracycline cores.
Other tetrahydroxy compounds: Compounds with multiple hydroxyl groups and similar ring structures.
Uniqueness
D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- stands out due to its unique combination of functional groups, glycosylation pattern, and structural complexity. These features contribute to its diverse reactivity and wide range of applications in various scientific fields.
Properties
CAS No. |
131426-62-5 |
---|---|
Molecular Formula |
C36H38N2O15 |
Molecular Weight |
738.7 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H38N2O15/c1-11-6-17-23(29(44)20(11)34(48)37-18(10-39)35(49)50)22-15(28(43)33(17)53-36-32(47)31(46)25(38(3)4)12(2)52-36)9-16-24(30(22)45)27(42)14-7-13(51-5)8-19(40)21(14)26(16)41/h6-9,12,18,25,28,31-33,36,39-40,43-47H,10H2,1-5H3,(H,37,48)(H,49,50)/t12-,18-,25+,28+,31+,32-,33+,36+/m1/s1 |
InChI Key |
ZAQHGXRGCJLEPS-PJKLZITJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N(C)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N(C)C |
Origin of Product |
United States |
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